molecular formula C17H25FN2O3 B8328103 3-fluoro-N,N-bis(3-methylbutyl)-4-nitrobenzamide

3-fluoro-N,N-bis(3-methylbutyl)-4-nitrobenzamide

Cat. No. B8328103
M. Wt: 324.4 g/mol
InChI Key: VKMGQBAOZANGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N,N-bis(3-methylbutyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C17H25FN2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N,N-bis(3-methylbutyl)-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N,N-bis(3-methylbutyl)-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-fluoro-N,N-bis(3-methylbutyl)-4-nitrobenzamide

Molecular Formula

C17H25FN2O3

Molecular Weight

324.4 g/mol

IUPAC Name

3-fluoro-N,N-bis(3-methylbutyl)-4-nitrobenzamide

InChI

InChI=1S/C17H25FN2O3/c1-12(2)7-9-19(10-8-13(3)4)17(21)14-5-6-16(20(22)23)15(18)11-14/h5-6,11-13H,7-10H2,1-4H3

InChI Key

VKMGQBAOZANGGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(CCC(C)C)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (4.4 g, 1.1 eq) in solution in chloroform (25 ml) and 1-hydroxybenzotriazole (HOBt) (3.05 g, 1.1 eq) in solution in THF (40 ml) are added successively to 3-fluoro-4-nitrobenzoic acid (3.8 g, 1 eq) in solution in anhydrous THF (30 ml). The mixture is stirred for 1 hour at a temperature of approximately 20° C. then diisoamylamine (3.6 g, 1.1 eq) in solution in THF (30 ml) is added. After stirring for 16 hours at a temperature of approximately 20° C., the reaction mixture is concentrated under reduced pressure at 40° C. The residue is taken up in dichloromethane (200 ml) and water (70 ml). After decantation and extractions, the combined organic phases are washed with salt water, dried over Na2SO4 then concentrated under reduced pressure at 40° C. Purification of the compound by flash chromatography on silica gel (eluent: heptane/ethyl acetate 9:1) produces the expected compound in the form of a yellow oil (4.3 g; 65% yield).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

1-hydroxybenzotriazole (HOBt) (8 g, 1.1 eq) in solution in THF (60 ml) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (11.4 g, 1.1 eq) in solution in chloroform (60 ml) are added successively to 3-fluoro-4-nitrobenzoic acid (10 g, 1 eq) in solution in anhydrous THF (60 ml). The mixture is stirred for 2 hours at a temperature of approximately 20° C. then diisoamylamine (12.2 ml, 1.1 eq) is added. After stirring for 4 hours at a temperature of approximately 20° C., the reaction mixture is concentrated under reduced pressure at 40° C. The residue is taken up in dichloromethane (300 ml) and water (100 ml). After decantation and extractions, the combined organic phases are washed with salt water, dried over Na2SO4 then concentrated under reduced pressure at 40° C. Purification by flash chromatography on silica gel (eluent:heptane 100% to heptane/ethyl acetate 70:30) produces the expected compound (12.36 g; 71% yield).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Yield
71%

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